molecular formula C17H25N3O4S B11488897 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide

Cat. No.: B11488897
M. Wt: 367.5 g/mol
InChI Key: UBROCQQHKGHPST-UHFFFAOYSA-N
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Description

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide is a complex organic compound that features both an imidazolidinone ring and a sulfonyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Attachment of the Hexanamide Chain: This step involves the reaction of the imidazolidinone intermediate with a hexanoic acid derivative, often facilitated by coupling reagents such as carbodiimides.

    Introduction of the Methylsulfonyl Group: The final step involves the sulfonylation of the aromatic ring, which can be achieved using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds with active site residues, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid: Similar structure but lacks the sulfonyl-substituted aromatic ring.

    1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: Contains a sulfonyl-substituted aromatic ring but differs in the core structure.

Uniqueness

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide is unique due to the combination of the imidazolidinone ring and the sulfonyl-substituted aromatic ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(3-methylsulfonylphenyl)hexanamide

InChI

InChI=1S/C17H25N3O4S/c1-12-15(20-17(22)18-12)9-4-3-5-10-16(21)19-13-7-6-8-14(11-13)25(2,23)24/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,19,21)(H2,18,20,22)

InChI Key

UBROCQQHKGHPST-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=CC=C2)S(=O)(=O)C

Origin of Product

United States

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